molecular formula C21H28N2O3 B11304845 2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B11304845
M. Wt: 356.5 g/mol
InChI Key: OADIGQIDOCUZHY-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes aromatic rings, a furan ring, and a pyrrolidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Furan Ring Introduction: The next step involves the introduction of the furan ring. This can be achieved by reacting the phenoxyacetic acid intermediate with 5-methylfuran-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Pyrrolidine Addition: The final step involves the addition of the pyrrolidine moiety. This can be done by reacting the intermediate with pyrrolidine under suitable conditions, often using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, 2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)ethyl]acetamide: Lacks the pyrrolidine moiety.

    2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide: Lacks the methyl group on the furan ring.

    2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of 2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and distinct chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]acetamide

InChI

InChI=1S/C21H28N2O3/c1-15-6-8-18(12-16(15)2)25-14-21(24)22-13-19(23-10-4-5-11-23)20-9-7-17(3)26-20/h6-9,12,19H,4-5,10-11,13-14H2,1-3H3,(H,22,24)

InChI Key

OADIGQIDOCUZHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=C(O2)C)N3CCCC3)C

Origin of Product

United States

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